molecular formula C13H15NO3 B008669 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid CAS No. 109096-32-4

4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid

Cat. No. B008669
CAS RN: 109096-32-4
M. Wt: 233.26 g/mol
InChI Key: LIBBIQNPOBBNDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid, also known as TMB-2, is a chemical compound that belongs to the class of anilino-ketones. It is widely used in scientific research due to its unique properties and potential therapeutic applications.

Scientific Research Applications

4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has also been found to possess antitumor activity and can induce apoptosis in cancer cells. Additionally, 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that play a role in inflammation, oxidative stress, and cell proliferation. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid can also increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can protect cells from oxidative damage. Additionally, 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid can inhibit the proliferation of cancer cells and induce apoptosis, which can lead to tumor regression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is its potent anti-inflammatory and antioxidant properties, which make it a valuable tool for studying the pathogenesis of various inflammatory diseases. 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid, which can provide insights into its therapeutic potential. Additionally, further studies are needed to determine the safety and efficacy of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid in animal models and humans, which can pave the way for its clinical development as a therapeutic agent.

Synthesis Methods

The synthesis of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid involves the reaction of 2,4,6-trimethylaniline with ethyl acetoacetate in the presence of a strong base such as sodium hydride. The resulting product is then subjected to a series of chemical reactions, including oxidation and decarboxylation, to obtain 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid. The synthesis method of 4-Oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid is straightforward and can be easily scaled up for large-scale production.

properties

CAS RN

109096-32-4

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-oxo-4-(2,4,6-trimethylanilino)but-2-enoic acid

InChI

InChI=1S/C13H15NO3/c1-8-6-9(2)13(10(3)7-8)14-11(15)4-5-12(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)

InChI Key

LIBBIQNPOBBNDV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C=CC(=O)O)C

synonyms

N-(2,4,6-TRIMETHYLPHENYL)MALEAMIC ACID

Origin of Product

United States

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